![molecular formula C37H66O8 B1247515 10-Hydroxyasimicin](/img/structure/B1247515.png)
10-Hydroxyasimicin
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Overview
Description
10-Hydroxyasimicin is a natural product found in Annona mucosa, Annona reticulata, and Asimina triloba with data available.
Scientific Research Applications
Synthesis and Biological Activity
10-Hydroxyasimicin is part of the annonaceous acetogenins, a class with a broad spectrum of biological activities, including insecticidal, fungicidal, herbicidal properties, and notably, antitumor agents. These compounds are structurally characterized by a lipophilic tail, a central polyoxygenated core, and a terminal a,b-unsaturated g-lactone. The annonaceous acetogenins' significant biological activity and limited natural availability have made them targets for total synthesis. The synthesis of 10-hydroxyasimicin, which contains a bis-tetrahydrofuran (THF) motif in its core, has been successfully achieved using an orthogonal and modular templating approach (Nattrass et al., 2005).
Anticancer Applications
10-Hydroxyasimicin, as an acetogenin, shows promise in anticancer applications due to its activity against multidrug-resistant tumors. The compound's structural diversity, particularly in the stereochemistry and connectivity of its polyoxygenated core, contributes to its molecular diversity and potential as an anticancer agent. The research on synthesizing and modifying compounds like 10-hydroxyasimicin focuses on enhancing their bioactivity and overcoming limitations like solubility and stability, which are critical for clinical applications (Nattrass et al., 2005).
Structural and Bioactive Diversity
The annonaceous acetogenins, including 10-hydroxyasimicin, exhibit structural and bioactive diversity, mainly attributed to variations in their central core's stereochemistry. The bis-THF motif and hydroxylation patterns in compounds like 10-hydroxyasimicin contribute significantly to this diversity. This structural complexity underpins the compounds' broad spectrum of biological activities, especially their notable antitumor properties (He et al., 1996).
properties
Product Name |
10-Hydroxyasimicin |
---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-13-19-31(40)33-21-23-35(44-33)36-24-22-34(45-36)32(41)20-15-14-17-29(38)16-11-10-12-18-30(39)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
QFFLFGFTHVFFDL-LHWRVJFASA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCC[C@@H](CCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
synonyms |
10-hydroxyasimicin 10-hydroxytrilobacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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